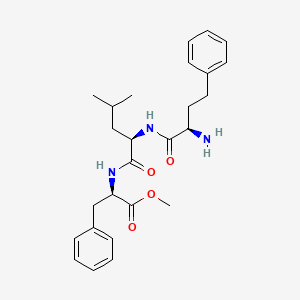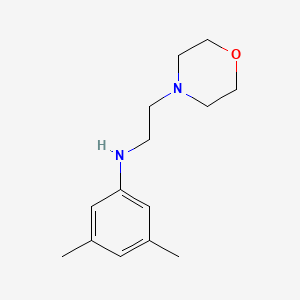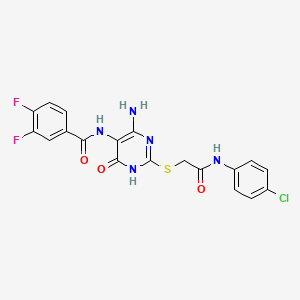
(R)-Methyl 2-((R)-2-((R)-2-aMino-4-phenylbutanaMido)-4-MethylpentanaMido)-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl 2-(®-2-(®-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(®-2-(®-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate typically involves multi-step organic reactions. The process begins with the preparation of the amino acid derivatives, followed by peptide bond formation and esterification. Key reagents include protecting groups for the amino acids, coupling agents like carbodiimides for peptide bond formation, and methylating agents for esterification.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure precision and efficiency. The process would be optimized for yield and purity, with rigorous quality control measures in place to monitor each step of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
®-Methyl 2-(®-2-(®-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at specific functional groups, such as the amino or phenyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, where nucleophiles like hydroxide ions or amines replace existing substituents.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-Methyl 2-(®-2-(®-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate is used as a building block for synthesizing more complex molecules. Its chiral centers make it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, this compound can be used to study protein interactions and enzyme mechanisms. Its peptide-like structure allows it to mimic natural substrates, making it useful in biochemical assays.
Medicine
In medicine, ®-Methyl 2-(®-2-(®-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate has potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, such as enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ®-Methyl 2-(®-2-(®-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate involves its interaction with specific molecular targets. The compound’s peptide-like structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
®-Methyl 2-(®-2-(®-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate: shares similarities with other peptide-based compounds, such as:
Uniqueness
What sets ®-Methyl 2-(®-2-(®-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate apart is its specific arrangement of chiral centers and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C26H35N3O4 |
|---|---|
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
methyl (2R)-2-[[(2R)-2-[[(2R)-2-amino-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C26H35N3O4/c1-18(2)16-22(28-24(30)21(27)15-14-19-10-6-4-7-11-19)25(31)29-23(26(32)33-3)17-20-12-8-5-9-13-20/h4-13,18,21-23H,14-17,27H2,1-3H3,(H,28,30)(H,29,31)/t21-,22-,23-/m1/s1 |
Clave InChI |
JQFXBNCOIQAUPT-DNVJHFABSA-N |
SMILES isomérico |
CC(C)C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@@H](CCC2=CC=CC=C2)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14123528.png)
![1,4-BenzenediaMine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N'-di-4-pyridinyl-](/img/structure/B14123529.png)
![N-[4-(Aminosulfonyl)phenyl]-3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B14123534.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(m-tolyloxy)acetamide](/img/structure/B14123550.png)
![[3-(Propan-2-yl)-1,2-oxazol-5-yl]methanethiol](/img/structure/B14123554.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B14123555.png)
![3-[3-(2-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B14123568.png)
![7-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B14123575.png)
![1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B14123582.png)
![3-[2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14123595.png)


![(2Z)-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl][2-(4-ethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14123612.png)
